1-Azido-2-hydroxy-3-tosyloxypropane
Overview
Description
1-Azido-2-hydroxy-3-tosyloxypropane, also known as this compound, is a useful research compound. Its molecular formula is C10H13N3O4S and its molecular weight is 271.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Modifications
Peptidotriazoles Synthesis
A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrating the compound's role in peptide modification and drug design (Tornøe, Christensen, & Meldal, 2002).
Synthesis of Sugar-derived Morpholine Triazoles
The azidation of 1,2-anhydro sugars leading to the formation of 2-hydroxy-1-azido sugars, which were then converted to sugar-derived morpholine triazoles, showcases the compound's utility in synthesizing structurally diverse sugar derivatives for potential biological applications (Reddy et al., 2011).
Catalytic Azidation
Direct catalytic azidation of α-hydroxyketones using a simple catalyst system underlines the importance of 1-Azido-2-hydroxy-3-tosyloxypropane in synthesizing azido ketones, which are key intermediates in organic synthesis (Kumar et al., 2013).
Photocrosslinkable Polymers and Drug Delivery
- Photocrosslinkable Chitosan Derivatives: The modification of chitosan with azido groups to prepare photocrosslinkable derivatives for drug delivery applications. This technique allows for the controlled release of drugs, indicating the compound's potential in developing new drug delivery systems (Jameela et al., 2002).
Energetic Materials
- Synthesis of Energetic Azido Esters: The development of energetic materials through the synthesis of azido esters demonstrates the compound's application in creating high-energy density materials for propellants and explosives (Pant et al., 2006).
Enantioselective Synthesis
- Enzymatic Resolution of Epoxides: The enzymatic resolution of 2-alkyl-2-aryl-disubstituted epoxides using sodium azide showcases the use of this compound in producing enantioselective 1-azido-2-arylpropan-2-ols, crucial for synthesizing amino alcohols and aziridines containing a tertiary center (Molinaro et al., 2010).
Novel Materials
- Cellulose-Based Azide Energetic Material: The preparation of 1-azido-2-hydroxypropyl cellulose ether as a potential energetic material, by reacting cellulose with glycidyl azide, highlights the compound's role in creating novel materials with high nitrogen content for energetic applications (Yang et al., 2011).
Properties
IUPAC Name |
(3-azido-2-hydroxypropyl) 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-8-2-4-10(5-3-8)18(15,16)17-7-9(14)6-12-13-11/h2-5,9,14H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOZMIFQWCNBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558445 | |
Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168431-73-0 | |
Record name | 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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